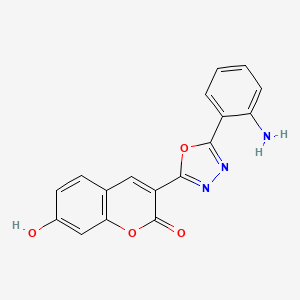
3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one is a complex organic compound that combines several functional groups, including an oxadiazole ring, a hydroxy group, and a chromenone structure. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one typically involves a multi-step process. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The 2-aminophenyl group is then introduced through a nucleophilic substitution reaction.
The chromenone structure is often synthesized separately, starting from salicylaldehyde and malonic acid in a Knoevenagel condensation reaction, followed by cyclization . The final step involves coupling the oxadiazole and chromenone moieties under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques like crystallization and chromatography to ensure high purity of the final product .
化学反応の分析
Types of Reactions
3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield the corresponding amine.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学的研究の応用
3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The chromenone structure can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
類似化合物との比較
Similar Compounds
Benzoxazole derivatives: Similar in structure due to the presence of an oxazole ring, but differ in biological activity and chemical properties.
Benzimidazole derivatives: Share the imidazole ring structure, known for their antimicrobial and anticancer activities.
Indole derivatives: Contain an indole ring, widely studied for their diverse biological activities.
Uniqueness
3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
3-[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c18-13-4-2-1-3-11(13)15-19-20-16(24-15)12-7-9-5-6-10(21)8-14(9)23-17(12)22/h1-8,21H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIGDAPBHJVHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC4=C(C=C(C=C4)O)OC3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














